molecular formula C18H21BrN2O3S B2832810 Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 865247-09-2

Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate

Cat. No. B2832810
CAS RN: 865247-09-2
M. Wt: 425.34
InChI Key: GFUZYQLZUWOYRV-ZZEZOPTASA-N
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Description

Ethyl bromoacetate is the ethyl ester of bromoacetic acid and is prepared in two steps from acetic acid . It is a lachrymator and has a fruity, pungent odor . It is also a highly toxic alkylating agent and may be fatal if inhaled .


Synthesis Analysis

Ethyl bromoacetate is commonly used in organic synthesis as an alkylating agent and acylation reagent . It undergoes Suzuki type cross-coupling reactions with arylboronic acids cocatalyzed by copper (I) oxide .


Molecular Structure Analysis

The molecular formula of Ethyl bromoacetate is BrCH2CO2CH2CH3 .


Chemical Reactions Analysis

In organic synthesis, Ethyl bromoacetate is a versatile alkylating agent. Its major application involves the Reformatsky reaction, wherein it reacts with zinc to form a zinc enolate. The resulting BrZnCH2CO2CH2CH3 condenses with carbonyl compounds to give a β-hydroxy-esters .


Physical And Chemical Properties Analysis

Ethyl bromoacetate is a colorless to yellow liquid . It has a fruity, pungent odor . It is insoluble in water . It has a density of 1.51 g/cm3 . It has a melting point of −38 °C and a boiling point of 158 °C .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate and related compounds are synthesized through various chemical reactions, contributing to the development of novel heterocyclic compounds with potential applications in material science, pharmaceuticals, and organic chemistry. For instance, the simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction has been reported, showcasing the versatility of benzothiazol derivatives in synthesizing novel compounds with varied functionalities (Nassiri & Milani, 2020). Similarly, the synthesis and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives indicate the potential biomedical applications of these compounds (Salahuddin et al., 2017).

Biological Activities

The exploration of ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate derivatives extends to biological applications, including antimicrobial, anticancer, and enzyme inhibition activities. For example, synthesized compounds exhibited moderate to good antifungal activity against C. albicans, with specific derivatives showing significant activity, highlighting their potential as antifungal agents (Toraskar et al., 2009). Another study on the immunomodulatory and anticancer activities of novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives demonstrated their efficacy as inhibitors of NO generation from Raw murine macrophage 264.7 and their strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, indicating their potential in cancer therapy (Abdel‐Aziz et al., 2009).

Material Science Applications

Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate and its derivatives also hold promise in material science, particularly in corrosion inhibition and metal protection. For instance, sesquiterpenic thiosemicarbazones and thiazolidin-4-ones derived from these compounds have shown an inhibitory effect on the corrosion behavior of stainless steel in acidic solutions, offering a novel approach to corrosion protection (Bimoussa et al., 2019).

Safety and Hazards

Ethyl bromoacetate is a highly toxic alkylating agent and may be fatal if inhaled . It is listed by the World Health Organization as a riot control agent .

properties

IUPAC Name

ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-2-24-16(22)11-21-14-9-8-13(19)10-15(14)25-18(21)20-17(23)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUZYQLZUWOYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate

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